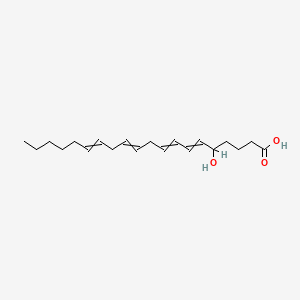
5-Hete
概要
説明
5-Hete, also known as this compound, is a useful research compound. Its molecular formula is C20H32O3 and its molecular weight is 320.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Research
Role in Glioma Progression
Recent studies have highlighted the involvement of 5-HETE in glioma, a type of brain tumor. The enzyme ALOX5, which produces this compound, is upregulated in glioma cells. This upregulation promotes an immunosuppressive tumor microenvironment by facilitating the migration and polarization of tumor-associated macrophages (TAMs) towards a pro-tumorigenic M2 phenotype. Targeting the ALOX5/5-HETE axis has emerged as a potential therapeutic strategy, with nanobodies designed to inhibit this compound secretion showing promise in enhancing anti-tumor immunity when combined with immune checkpoint inhibitors .
Implications in Other Cancers
In vitro studies suggest that this compound may also promote the growth of various cancers, including prostate and breast cancer. It has been observed that this compound can influence cellular signaling pathways that lead to increased cell proliferation and survival under oxidative stress conditions .
Inflammation and Immune Response
Pro-Inflammatory Effects
this compound is recognized for its pro-inflammatory properties. It contributes to bronchoconstriction in human airways and plays a role in mediating vascular responses during inflammation. Studies have shown that it enhances vascular permeability and can induce pulmonary edema, highlighting its potential as a target for managing inflammatory lung diseases .
Modulation of Immune Cells
The compound has been shown to modulate immune cell functions, particularly neutrophils. For instance, when acylated into phosphatidylethanolamine, this compound can stimulate superoxide production and interleukin-8 release from neutrophils while inhibiting the formation of neutrophil extracellular traps . This dual role suggests that this compound could be pivotal in both promoting and regulating inflammatory responses.
Cardiovascular Applications
Effects on Hypertrophy
Research indicates that this compound contributes to angiotensin II-mediated cardiac hypertrophy. Inhibitors targeting lipoxygenase pathways have demonstrated efficacy in attenuating hypertrophic responses in animal models, suggesting that modulation of this compound levels may offer therapeutic benefits for heart diseases characterized by hypertrophy and inflammation .
Bone Remodeling
Influence on Osteoclast Activity
In vitro studies have shown that this compound can stimulate osteoclast-dependent bone resorption at low concentrations. It also inhibits bone nodule formation induced by morphogenetic proteins, indicating its regulatory role in bone remodeling processes . This application could be significant for conditions like osteoporosis where bone resorption exceeds formation.
Reproductive Health
Role in Labor Induction
Elevated levels of this compound have been observed in the human uterus during labor. It enhances myometrial contractility, suggesting a potential role in the physiological processes leading to parturition . This effect could be leveraged for therapeutic interventions aimed at managing labor complications.
Summary Table: Applications of this compound
| Application Area | Mechanism/Effect | Potential Therapeutic Implications |
|---|---|---|
| Cancer Research | Promotes glioma progression via ALOX5; influences other cancers' growth | Targeting ALOX5/5-HETE axis for cancer therapy |
| Inflammation | Induces bronchoconstriction; increases vascular permeability | Management of inflammatory diseases |
| Cardiovascular Health | Contributes to cardiac hypertrophy via angiotensin II signaling | Therapeutics for heart disease |
| Bone Remodeling | Stimulates osteoclast activity; inhibits bone formation | Treatment strategies for osteoporosis |
| Reproductive Health | Enhances uterine contractility during labor | Potential interventions for labor management |
化学反応の分析
Oxidative Metabolism to 5-Oxo-ETE
5-HETE undergoes NADP⁺-dependent oxidation via 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-eicosatetraenoic acid (5-oxo-ETE) , a highly potent inflammatory mediator :
Kinetic Properties of 5-HEDH :
-
Substrate specificity: Exclusively acts on 5(S)-HETE (no activity on 5(R)-HETE or other HETE isomers).
-
Cofactor dependence: for NADP⁺ = 140 nM; for this compound = 670 nM.
-
Inhibited by NADPH ( = 1.2 μM).
Non-Enzymatic Oxidation
Under oxidative stress, this compound can be converted to 5-oxo-ETE via non-enzymatic pathways involving:
Conditions and Products :
| Oxidizing Agent | Product | Reaction Efficiency | Reference |
|---|---|---|---|
| Heme (Fe³⁺) | 5-oxo-ETE | High (pH-dependent) | |
| CYP1A1 | 5-oxo-ETE | Moderate |
Formation of Dihydroxy Derivatives
This compound serves as a precursor for dihydroxy metabolites through secondary enzymatic modifications:
-
5,15-DiHETE :
ALOX15 (15-lipoxygenase) oxidizes this compound at C15, forming 5(S),15(S)-diHETE . -
5-Oxo-1this compound :
Further oxidation of 5,15-diHETE by 5-HEDH yields 5-oxo-15(S)-HETE , a dual-function mediator .
Biological Relevance :
Esterification into Phospholipids
This compound is esterified into membrane phospholipids, forming This compound-phosphatidylethanolamine (this compound-PE) and This compound-phosphatidylcholine (this compound-PC) . This process is catalyzed by acyltransferases in neutrophils and other immune cells .
| Esterified Product | Parent Ion (m/z) | Diagnostic Fragment Ions (m/z) |
|---|---|---|
| 16:0a/5-HETE-PC | 782 → 319 | 319 (this compound), 115 (C5-OH) |
| 18:0a/5-HETE-PE | 764 → 319 | 301 (dehydration), 255 (acyl) |
Degradation Pathways
This compound undergoes ω-oxidation via cytochrome P450 enzymes (CYP4F3) to form 5,20-diHETE , which is subsequently metabolized to tetranor-5-HETE for excretion .
Key Enzymes :
特性
分子式 |
C20H32O3 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC名 |
5-hydroxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23) |
InChIキー |
KGIJOOYOSFUGPC-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
同義語 |
5-HETE 5-hydroxy-6,8,11,14-eicosatetraenoic acid 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer 5-hydroxyeicosatetraenoic acid |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














